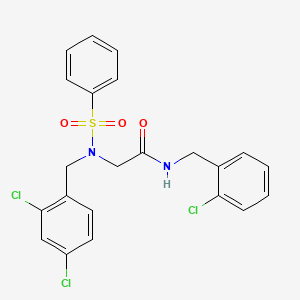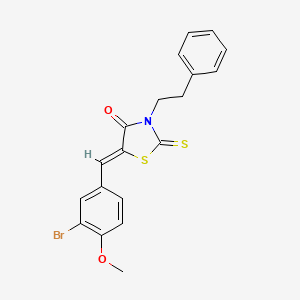![molecular formula C22H17N5O2S B3670169 1-BENZYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE](/img/structure/B3670169.png)
1-BENZYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Overview
Description
1-BENZYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a nitro-substituted benzodiazole moiety, and a sulfanyl linkage, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 1-BENZYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and benzyl chloride.
Formation of Benzimidazole Core: The first step involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a suitable base, such as sodium hydroxide, to form the benzimidazole core.
Nitro Substitution: The nitro group is introduced by nitration of the benzimidazole core using a mixture of concentrated sulfuric acid and nitric acid.
Sulfanyl Linkage:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-BENZYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems, which may have unique biological activities.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and functional groups.
Biological Probes: The nitro-substituted benzodiazole moiety makes it a useful fluorescent probe for studying biological processes and interactions.
Material Science: The compound’s ability to form stable complexes with metals makes it valuable in the development of new materials with specific electronic and optical properties.
Chemical Biology: It is used as a tool compound to investigate the mechanisms of various biological pathways and to identify potential drug targets.
Mechanism of Action
The mechanism of action of 1-BENZYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in key biological processes, leading to modulation of their activity.
Pathways: It can affect signaling pathways related to cell growth, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
1-BENZYL-2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 2-mercaptobenzimidazole, 2-aminobenzimidazole, and 2-nitrobenzimidazole.
Uniqueness: The presence of both a nitro-substituted benzodiazole moiety and a sulfanyl linkage distinguishes it from other benzimidazole derivatives, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
1-benzyl-2-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c28-27(29)16-10-11-17-19(12-16)24-21(23-17)14-30-22-25-18-8-4-5-9-20(18)26(22)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJLYUIXQODAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(furan-2-yl)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}prop-2-enamide](/img/structure/B3670088.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B3670092.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3670107.png)
![N-(2-propan-2-ylphenyl)-2-[[5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3670111.png)
![4-chloro-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3670119.png)




![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B3670156.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3670162.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3670163.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3670170.png)

